molecular formula C14H19F3N2O2 B8634455 Tert-butyl (2-amino-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate

Tert-butyl (2-amino-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate

Cat. No. B8634455
M. Wt: 304.31 g/mol
InChI Key: USUBNRBRRIRPTA-UHFFFAOYSA-N
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Patent
US08202895B2

Procedure details

Of the compound from Example 100A, 3.87 g (11.2 mmol) were hydrogenated in 230 ml of methanol with 5 ml of Raney nickel suspension (50% in water) at a hydrogen pressure of 3 bar for 3 h. The reaction mixture was filtered over celite and washed with methanol, and the filtrate was freed from the solvent on a rotary evaporator. The residue was dried in an HV. This gave 3.50 g (99% of theory) of the title compound.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH:5]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1)([O-])=O.[H][H]>CO.[Ni]>[NH2:1][CH2:4][CH:5]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:21])([CH3:20])[CH3:22])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])CC(C1=CC(=CC=C1)C(F)(F)F)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
230 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
the filtrate was freed from the solvent on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was dried in an HV

Outcomes

Product
Name
Type
Smiles
NCC(C1=CC(=CC=C1)C(F)(F)F)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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